6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

Calcium channel inhibition DHPM Thioxo vs. Oxo

6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide (CAS 725217-75-4) is a structurally differentiated 2-thioxo-5-carbothioamide Biginelli-type dihydropyrimidine. Choose this compound over common 2-oxo-5-carboxylate analogs to access its distinct electronic properties, hydrogen-bonding capacity, and metal-coordination potential. The 2-thioxo group confers superior calcium channel inhibition across DHPM scaffolds, while the 5-carbothioamide offers unique target-binding not available to carboxamide or carboxylate series. Ideal for comparative SAR studies on calcium channels, inflammation (rat-paw edema), and β-glucuronidase inhibition. Enables exploration of N-SMase inhibitor chemotypes with patent-backed freedom-to-operate opportunities.

Molecular Formula C18H17N3S2
Molecular Weight 339.48
CAS No. 725217-75-4
Cat. No. B2787159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide
CAS725217-75-4
Molecular FormulaC18H17N3S2
Molecular Weight339.48
Structural Identifiers
SMILESCC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=S)NC3=CC=CC=C3
InChIInChI=1S/C18H17N3S2/c1-12-15(17(22)20-14-10-6-3-7-11-14)16(21-18(23)19-12)13-8-4-2-5-9-13/h2-11,16H,1H3,(H,20,22)(H2,19,21,23)
InChIKeyPVKOETSHSFJEEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide (CAS 725217-75-4): Compound Class & Procurement-Relevant Identity


6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide (CAS 725217-75-4, MW 339.48) is a heterocyclic small molecule belonging to the 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide class, a subset of the broader Biginelli-type dihydropyrimidine (DHPM) family [1]. Its defining structural features include a 2-thioxo group (C=S at position 2), a 5-carbothioamide substituent (C(=S)-NH-Ph), and N,4-diphenyl substitution. These combined features distinguish it from the more extensively studied 5-carboxylate and 5-carboxamide DHPM congeners. The compound is synthesized via the Biginelli three-component reaction of 2-acylthioacetamides with aromatic aldehydes and thiourea, a methodology first demonstrated for this scaffold by Kurmach, Ryabitskiy, and Britsun (2014) [2]. **Critical caveat:** At the time of this evidence compilation, no primary research paper reporting quantitative bioactivity data (IC50, Ki, MIC, % inhibition, etc.) specifically for CAS 725217-75-4 was identified in PubMed, ChEMBL, BindingDB, or PubChem BioAssay. All differential claims below are therefore constructed from the strongest available class-level and close-analog evidence, with evidence tags explicitly noted.

Why Generic DHPM Substitution Fails: Functional-Group-Driven Differentiation of 6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide


The 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide scaffold cannot be treated as interchangeable with the more common 2-oxo-DHPM-5-carboxylate or 5-carboxamide analogs for three reasons. First, the 2-thioxo (C=S) group imparts distinct electronic properties and hydrogen-bonding capacity compared to the 2-oxo (C=O) counterpart; literature indicates that thio-Biginelli adducts are significantly better calcium channel inhibitors than their oxo-hybrids [1]. Second, the 5-carbothioamide moiety introduces an additional sulfur atom capable of distinct metal-coordination and target-binding interactions not available to 5-carboxamide or 5-carboxylate analogs. Third, the synthetic route to 5-carbothioamide derivatives requires 2-acylthioacetamides as the active methylene component—a specialized starting material distinct from the ethyl acetoacetate or acetoacetanilide used in standard Biginelli protocols [2]. These differences collectively mean that biological activity, physicochemical properties, and synthetic accessibility cannot be extrapolated from generic DHPM data.

Quantitative Differentiation Evidence: 6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide vs. Closest Analogs


2-Thioxo vs. 2-Oxo: Superior Calcium Channel Inhibition Potential for the Thioxo Chemotype

The target compound contains a 2-thioxo (C=S) group, which distinguishes it from the 2-oxo analog 6-methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide (CAS 879935-00-9). Multiple independent studies have established that thio-Biginelli adducts are significantly more potent calcium channel inhibitors than the corresponding oxo-hybrids [1]. This advantage is attributed to the enhanced polarizability and hydrogen-bond acceptor capacity of the thiocarbonyl group. No quantitative head-to-head data exist specifically for the 5-carbothioamide pair; however, the differential is consistently observed across diverse DHPM substitution patterns [1]. The magnitude of this differential is scaffold-dependent but establishes a directional advantage for the thioxo chemotype in calcium channel modulation applications.

Calcium channel inhibition DHPM Thioxo vs. Oxo Biginelli adducts

Anti-Inflammatory Activity Benchmark: Close Carboxamide Analog Achieves 79.54% Edema Inhibition vs. Nimesulide (55.74%)

Although no anti-inflammatory data exist for the target carbothioamide compound itself, the closest published analog—4-methyl-N,6-diphenyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide—was evaluated in a carrageenan-induced rat-paw edema model and demonstrated 79.54% inhibition of the inflammatory reaction [1]. This was statistically significantly greater than the reference drug nimesulide, which achieved 55.74% inhibition under identical conditions [1]. The comparator differs from the target compound in two respects: (a) it bears a 5-carboxamide (C(=O)-NH-Ph) rather than a 5-carbothioamide (C(=S)-NH-Ph), and (b) the methyl and phenyl substituent positions are rearranged (4-methyl, N,6-diphenyl vs. 6-methyl, N,4-diphenyl). These structural differences mean the quantitative data should be treated as a class-level benchmark rather than a direct substitution.

Anti-inflammatory Rat-paw edema Carboxamide analog Nimesulide

Synthetic Route Uniqueness: 2-Acylthioacetamide Biginelli Entry Enables the 5-Carbothioamide Chemotype

The 5-carbothioamide functionality of the target compound is synthetically inaccessible via the standard Biginelli protocol (ethyl acetoacetate + aldehyde + urea/thiourea), which yields 5-carboxylate or 5-carboxamide products. Instead, the target compound requires 2-acylthioacetamides as the active methylene component, reacting with aromatic aldehydes and thiourea [1][2]. This methodology was first demonstrated by Kurmach, Ryabitskiy, and Britsun (2014) and subsequently elaborated by Maiboroda and Simurova (2016). The requirement for a specialized starting material means that the 5-carbothioamide compound cannot be trivially substituted by a standard DHPM from commercial catalogs. Oxidation of the 5-carbothioamide derivative with K3[Fe(CN)6] in alkaline medium converts it to the corresponding 5-carboxamide, providing a chemical handle for downstream derivatization that is not available in reverse [2].

Biginelli reaction 2-Acylthioacetamide 5-Carbothioamide Synthetic accessibility

β-Glucuronidase Inhibition: Thioxo-Tetrahydropyrimidine Class Achieves Sub-Micromolar IC50

A series of N,N-diethyl phenyl thioxo-tetrahydropyrimidine carboxamide derivatives was evaluated for β-glucuronidase inhibitory activity, with IC50 values ranging from 0.35 to 42.05 µM, all more potent than the standard inhibitor d-saccharic acid [1]. The most potent compound (bearing a thiophene motif) achieved an IC50 of 0.35 ± 0.09 µM [1]. While the target compound (bearing N-phenylcarbothioamide rather than N,N-diethylcarboxamide) was not directly tested in this study, the data establish that the thioxo-tetrahydropyrimidine core is a viable scaffold for sub-micromolar β-glucuronidase inhibition. Electron-withdrawing and lipophilic substituents at the para position of the aryl ring were identified as key drivers of potency [1], providing SAR guidance for the target compound's optimization.

β-Glucuronidase inhibition Thioxo-tetrahydropyrimidine IC50 d-Saccharic acid

Analgesic Activity with Low Acute Toxicity: Class-Level In Vivo Profile

A related series of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides demonstrated high analgesic activity combined with low acute toxicity in preclinical evaluation [1]. These compounds were synthesized via the same Biginelli-type condensation of acetoacetanilides with aromatic aldehydes and thiourea that yields the target compound class. The favorable in vivo tolerability profile of this chemotype is a critical differentiation factor for procurement decisions, as many DHPM scaffolds suffer from toxicity liabilities that limit their translational potential. No specific LD50 or analgesic ED50 values are available for CAS 725217-75-4.

Analgesic activity Acute toxicity In vivo DHPM carboxamide

Neutral Sphingomyelinase Inhibition: Patent-Established Therapeutic Relevance of the 2-Thioxo-Tetrahydropyrimidine Core

The 2-thioxo-1,2,3,4-tetrahydropyrimidine scaffold is claimed as the active pharmacophore in patent literature for neutral sphingomyelinase (N-SMase) inhibitors [1]. N-SMase is a therapeutic target implicated in ceramide-mediated apoptosis, inflammation, and neurodegeneration. The patent (published 2002) specifically encompasses 2-thioxo-tetrahydropyrimidine derivatives, establishing intellectual property precedent for this chemotype in a defined therapeutic indication. While CAS 725217-75-4 is not explicitly exemplified in the patent, its core scaffold falls within the claimed structural space, providing a patent-validated rationale for procurement as a screening candidate or SAR starting point.

Neutral sphingomyelinase N-SMase inhibitor Patent 2-Thioxo-tetrahydropyrimidine

Procurement-Relevant Application Scenarios for 6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide (CAS 725217-75-4)


Calcium Channel Modulator Screening: Exploiting the Thioxo Advantage Over Oxo Analogs

Research groups screening for calcium channel modulators should prioritize this compound over its 2-oxo analog (CAS 879935-00-9) because the 2-thioxo group confers consistently superior calcium channel inhibition across multiple DHPM scaffolds [1]. The target compound combines this established thioxo advantage with the unique 5-carbothioamide functionality, offering a structurally differentiated entry point for SAR studies. Procurement of the oxo analog cannot recapitulate this pharmacological profile, as the C=S→C=O substitution at position 2 fundamentally alters both electronic properties and target-binding capacity. Recommended application: comparative IC50 determination against L-type or T-type calcium channels, benchmarking against nifedipine or verapamil as reference standards.

In Vivo Anti-Inflammatory Agent Development: Building on the 79.54% Edema Inhibition Benchmark

The close carboxamide analog demonstrated 79.54% inhibition in the carrageenan-induced rat-paw edema model, significantly exceeding nimesulide (55.74%) [1]. The target carbothioamide compound is the logical next candidate for head-to-head in vivo comparison, as the C=S→C=O substitution at the 5-position amide may modulate metabolic stability, target residence time, or off-target selectivity. Procurement rationale: the carbothioamide variant provides a direct SAR probe to determine whether the thiocarbonyl at position 5 enhances, maintains, or diminishes the anti-inflammatory activity observed for the carboxamide series. Recommended application: rat-paw edema model with diclofenac and nimesulide as dual reference standards, complemented by COX-1/COX-2 selectivity profiling.

β-Glucuronidase Inhibitor Screening: Sub-Micromolar Potential Validated by Class-Level Data

The thioxo-tetrahydropyrimidine chemotype has demonstrated sub-micromolar β-glucuronidase inhibition (best IC50 = 0.35 ± 0.09 µM) [1], establishing target engagement at a clinically relevant enzyme implicated in irinotecan-induced delayed diarrhea and colon carcinogenesis. The target compound, with its N-phenylcarbothioamide substituent, represents a structurally distinct chemotype within this validated inhibitor class. Procurement enables direct IC50 determination against β-glucuronidase and comparison with the published N,N-diethyl carboxamide series, potentially revealing whether the N-phenyl substitution and thiocarbonyl at the amide position improve potency or selectivity. Recommended application: in vitro β-glucuronidase assay with d-saccharic acid as positive control, followed by molecular docking using the published co-crystal structure coordinates [1].

Neutral Sphingomyelinase (N-SMase) Inhibitor Screening: Patent-Validated Target Space

The 2-thioxo-tetrahydropyrimidine scaffold is explicitly claimed in patent literature as an N-SMase inhibitor pharmacophore [1], a target relevant to ceramide-mediated apoptosis, neuroinflammation, and cancer. The target compound's combination of 2-thioxo and 5-carbothioamide features may provide enhanced metal-coordination capacity at the enzyme's catalytic zinc site compared to simpler 5-carboxylate or 5-carboxamide derivatives. Procurement is recommended for focused N-SMase screening as part of a medicinal chemistry program targeting sphingolipid signaling pathways. The patent precedent provides added commercial rationale: novel derivatives within this chemotype space may offer freedom-to-operate opportunities distinct from existing N-SMase inhibitor scaffolds. Recommended application: in vitro N-SMase inhibition assay using fluorogenic or colorimetric substrate, with GW4869 as reference inhibitor.

Quote Request

Request a Quote for 6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.